2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
2,6-Difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of fluorine atoms, a sulfonamide group, and a thiophene ring
Scientific Research Applications
2,6-Difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Materials Science: Explored for its properties in the development of new materials, such as polymers and coatings.
Chemical Biology: Utilized in the study of biochemical pathways and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzenesulfonyl chloride and 3-thiophenemethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Automated Synthesis: Employing automated synthesis platforms to ensure consistent quality and reduce human error.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides with various functional groups.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenesulfonamide: Lacks the thiophene and hydroxyethyl groups, making it less versatile in terms of chemical reactivity and biological activity.
N-(2-Hydroxyethyl)benzenesulfonamide: Does not contain fluorine atoms, which can affect its chemical properties and interactions.
Thiophene-3-ylmethanol: A simpler structure that lacks the sulfonamide and fluorine functionalities.
Uniqueness
2,6-Difluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, while the sulfonamide group provides a site for hydrogen bonding and interaction with biological targets.
This compound’s distinct structure makes it a valuable tool in various fields of research, offering unique properties that are not found in simpler analogs.
Properties
IUPAC Name |
2,6-difluoro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO3S2/c13-9-2-1-3-10(14)12(9)20(17,18)15-6-11(16)8-4-5-19-7-8/h1-5,7,11,15-16H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSEVAKDLEKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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